molecular formula C12H16N2 B8294014 4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile

4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile

Cat. No. B8294014
M. Wt: 188.27 g/mol
InChI Key: APCMPAUXFUYNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-2-(6-methylpyridin-3-yl)-pentanenitrile

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-methyl-2-(6-methylpyridin-3-yl)pentanenitrile

InChI

InChI=1S/C12H16N2/c1-9(2)6-12(7-13)11-5-4-10(3)14-8-11/h4-5,8-9,12H,6H2,1-3H3

InChI Key

APCMPAUXFUYNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CC(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) slurry of NaH (60% dispersion in oil, 2.74 g, 68.5 mmol) in THF (120 mL) was added a solution of (6-methylpyridin-3-yl)-acetonitrile (8.23 g, 62.3 mmol) in THF (60 mL). The mixture was stirred at room temperature for 3 h and then warmed to 40° C. for 1 h. The resulting reddish brown slurry was cooled to −20° C. and a solution of 1-bromo-2-methylpropane (8.53 g, 62.3 mmol) in THF (30 mL) was added dropwise and then stirred for 18 h at room temperature. The reaction was quenched with water and extracted with AcOEt. The organic extracts were combined and washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (15% EtOAc in hexane) to give 7.52 g (64% yield) of 4-methyl-2-(6-methylpyridin-3-yl)-pentanenitrile as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.00 (dd, J=6.64, 4.30 Hz, 6 H), 1.53-1.70 (m, 1 El), 1.71-1.99 (m, 2 H), 2.57 (s, 3 H), 3.81 (dd, J=9.57, 6.45 Hz, 1 H), 7.19 (d, J=7.82 Hz, 1 H), 7.59 (dd, J=7.82, 2.34 Hz, 1 H), 8.43 (d, J=2.34 Hz, 1 H).
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.53 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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